Pentapeptide Requirement: 10‑ to 40‑Fold Higher Catalytic Efficiency of Caspase‑2 for VDVAD Over Tetrapeptides
Caspase‑2 uniquely prefers a pentapeptide substrate (e.g., VDVAD) for efficient cleavage, whereas other caspases process tetrapeptides effectively [1]. Kinetic analyses demonstrate that the catalytic efficiency (kcat/Km) of caspase‑2 toward pentapeptide substrates is 10‑ to 40‑fold greater than that for tetrapeptide substrates [1]. This structural and kinetic requirement establishes a clear differentiation for Ac-VDVAD-pNA over any tetrapeptide alternative (e.g., Ac-DEVD-pNA, Ac-YVAD-pNA) when assaying caspase‑2.
| Evidence Dimension | Catalytic efficiency (kcat/Km) of caspase‑2 |
|---|---|
| Target Compound Data | Pentapeptide (VDVAD): high efficiency (10‑ to 40‑fold higher than tetrapeptide) |
| Comparator Or Baseline | Tetrapeptide substrates (e.g., DEVD, YVAD): low efficiency |
| Quantified Difference | 10‑ to 40‑fold higher efficiency for pentapeptide |
| Conditions | Biochemical assays with purified recombinant caspase‑2 |
Why This Matters
This quantifies the absolute requirement for a pentapeptide like VDVAD, preventing false‑negative results if a generic tetrapeptide is mistakenly used.
- [1] Tang, Y., Wells, J. A., & Arkin, M. R. (2011). Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis. Journal of Biological Chemistry, 286(39), 34147-34154. View Source
